molecular formula C11H13N3S B13339088 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine

Cat. No.: B13339088
M. Wt: 219.31 g/mol
InChI Key: AHBHDBRKUXIBCV-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine: is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, methyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for organic reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the thiophene ring.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
  • Evaluated for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
  • Applied in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with active site residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

    5-Ethyl-6-methyl-2-(furan-3-yl)pyrimidin-4-amine: Similar structure but with a furan ring instead of thiophene.

    5-Ethyl-6-methyl-2-(pyridin-3-yl)pyrimidin-4-amine: Contains a pyridine ring instead of thiophene.

    5-Ethyl-6-methyl-2-(benzothiophen-3-yl)pyrimidin-4-amine: Features a benzothiophene ring, adding an additional aromatic ring to the structure.

Uniqueness: The presence of the thiophene ring in 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. Additionally, the combination of ethyl and methyl groups on the pyrimidine ring can influence the compound’s solubility and reactivity, distinguishing it from its analogs.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-ethyl-6-methyl-2-thiophen-3-ylpyrimidin-4-amine

InChI

InChI=1S/C11H13N3S/c1-3-9-7(2)13-11(14-10(9)12)8-4-5-15-6-8/h4-6H,3H2,1-2H3,(H2,12,13,14)

InChI Key

AHBHDBRKUXIBCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N)C2=CSC=C2)C

Origin of Product

United States

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